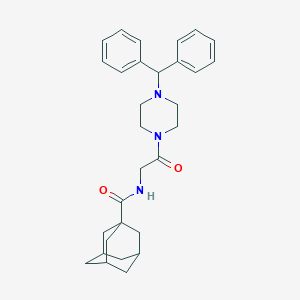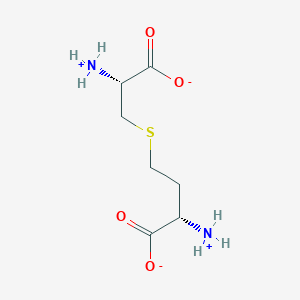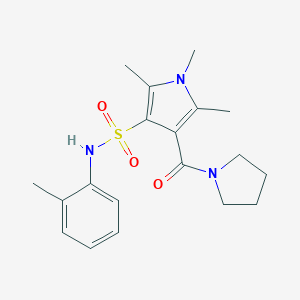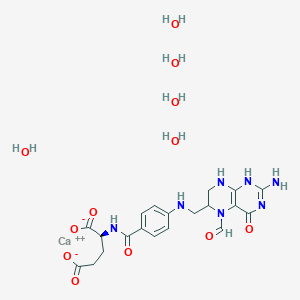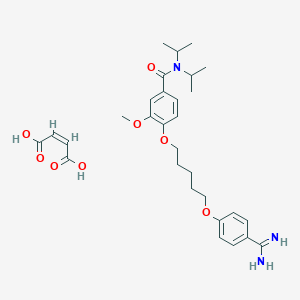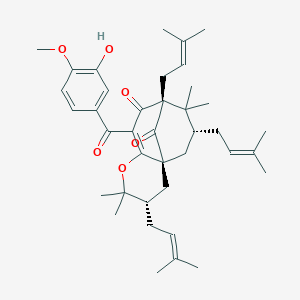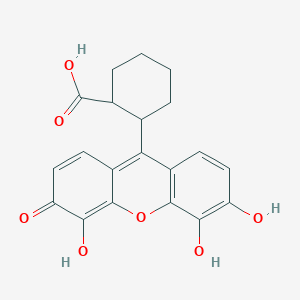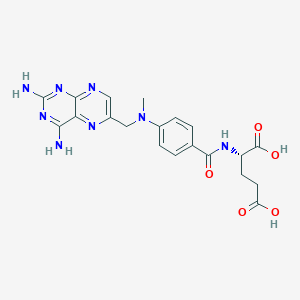![molecular formula C20H22BrNO4 B531927 (2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid](/img/structure/B531927.png)
(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KS15 is a novel cryptochrome (cry) inhibitor, enhancing e-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex.
Wissenschaftliche Forschungsanwendungen
Structural and Chemical Analysis
- X-ray Crystallography and Spectroscopy : The compound has been characterized using X-ray crystallography, spectroscopy, and quantum chemical calculations. It exhibits stabilization through various intramolecular and intermolecular interactions, contributing to its structural stability and potential chemical reactivity (Venkatesan et al., 2016).
Natural Derivatives and Antioxidant Properties
- Isolation from Natural Sources : Similar phenylpropanoids have been isolated from natural sources like Lindelofia stylosa, demonstrating significant antioxidant properties. This suggests the potential of the compound or its derivatives in antioxidant applications (Choudhary et al., 2008).
Crystal Structure and Interactions
- Molecular Packing Analysis : Studies on similar molecular structures show how methoxy and phenyl substituents impact the molecular packing and crystal structure, which is crucial for understanding its chemical and physical properties (Khan et al., 2014).
Potential in Drug Synthesis
- Synthesis of Potent Agonists : Research on related compounds indicates their use in synthesizing potent agonists, like GPR40 agonists, which are significant in diabetes treatment. This hints at the compound's potential role in synthesizing biologically active molecules (Negoro et al., 2010).
Antiviral and Anti-inflammatory Applications
- Antiviral and Anti-inflammatory Properties : Studies on analogs demonstrate notable antiviral and anti-inflammatory activities. This suggests the compound's derivatives could be explored for similar properties (Hocková et al., 2003); (Dilber et al., 2008).
Potential in Polymer Synthesis
- Polymer Synthesis : Analogous compounds have been used in polymer synthesis, hinting at the potential of (2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid in the development of novel polymers (Kharas et al., 2016).
Neuroprotective Applications
- Neuroprotection : Related phenylpropanoid esters show neuroprotective effects against glutamate-induced neurotoxicity, indicating a possible avenue for neuroprotective applications of this compound (Kim & Kim, 2000).
Eigenschaften
Molekularformel |
C20H22BrNO4 |
|---|---|
Molekulargewicht |
420.3 g/mol |
IUPAC-Name |
(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1 |
InChI-Schlüssel |
GWSVRVKPZVYTCS-VZMFNRANSA-N |
Isomerische SMILES |
CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O |
SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Kanonische SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
KS15; KS 15; KS-15 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-4,5-dihydro-1H-imidazole](/img/structure/B531971.png)
![4-[3-(o-Tolylmethyl)phenyl]-2,4-dioxo-butanoic acid](/img/structure/B532296.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-6-nitro-1,3-benzodioxole-5-carbohydrazide](/img/structure/B532541.png)
